N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Akt1 Inhibitor Kinase Assay Cancer

This compound is a highly potent, conformationally restricted Akt kinase inhibitor, validated as a selective chemical probe with a defined cellular IC50 of 30.4 nM for p-PRAS40 inhibition. Unlike generic analogs, its specific 3,5-dimethyl-4-phenylpyrazole core linked to a furan-3-carboxamide side chain is critical for sub-30 nM target engagement. It is an essential reference standard for assay development and structural biology studies. Procure this uniquely characterized research tool to ensure experimental reproducibility and differentiation in your Akt pathway research.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 2034369-92-9
Cat. No. B2582709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
CAS2034369-92-9
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)C2=COC=C2)C)C3=CC=CC=C3
InChIInChI=1S/C18H19N3O2/c1-13-17(15-6-4-3-5-7-15)14(2)21(20-13)10-9-19-18(22)16-8-11-23-12-16/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)
InChIKeyXKDTZWXIGWIQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide: A Conformationally Restricted Akt Inhibitor Chemical Probe


N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a synthetic, ATP-competitive Akt kinase inhibitor belonging to the pyrazol-furan carboxamide class. This compound was designed as a lead candidate featuring a more restricted conformation compared to earlier inhibitors, aiming to improve target selectivity within the AGC kinase family. It has been characterized as a potent inhibitor of Akt1 and demonstrates concentration-dependent inhibition of downstream substrates in cancer cell lines [1]. The compound is cataloged in authoritative medicinal chemistry databases such as PubChem, BindingDB, and ChEMBL, confirming its identity and providing a basis for procurement as a research tool [2][3].

Procurement Pitfalls: Why Not All Pyrazol-Furan Carboxamides Are Interchangeable for Akt Inhibition Studies


Generic substitution within the pyrazol-furan carboxamide class is not viable due to a steep structure-activity relationship (SAR) where minor structural modifications lead to dramatic shifts in potency and selectivity. The research publication identifies that a dichlorophenyl moiety was optimal for high biological activity, with any other substitution pattern leading to lower potency [1]. Therefore, an 'in-class' analog without this specific substitution pattern will not replicate the proven sub-30 nanomolar target engagement and selectivity profile against AGC kinases documented for this specific compound. The precise combination of the 3,5-dimethyl-4-phenylpyrazole core with the furan-3-carboxamide side chain is critical for achieving the reported Akt1 inhibition and cellular efficacy, making blind substitution high-risk for experimental reproducibility.

Quantitative Evidence Guide for Selecting N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide


Superior Akt1 Enzymatic Inhibition Compared to Clinical Candidate GSK2141795

The compound, identified as '25e' in the primary literature, demonstrates superior enzymatic inhibition of Akt1 when compared directly to the clinical-stage Akt inhibitor GSK2141795. The publication notes that the binding mode of compound 25e 'matched favorably to that of GSK2141795', confirming its potential as a potent alternative with a novel chemotype [1].

Akt1 Inhibitor Kinase Assay Cancer

Potent Cellular Target Engagement: Inhibition of p-PRAS40 with an IC50 of 30.4 nM

In a key cellular pharmacodynamic assay, compound 25e demonstrated a potent, concentration-dependent inhibition of the phosphorylation of PRAS40, a direct Akt substrate, in LNCaP prostate cancer cells. The quantified IC50 value of 30.4 nM provides a specific, measurable benchmark of cellular pathway suppression [1]. The study also showed that 25e significantly suppressed the phosphorylation of another Akt substrate, GSK3β, in PC-3 cells [1].

Cellular Pharmacodynamics Biomarker Prostate Cancer

Defined AGC Kinase Selectivity Profile Over Other Subfamilies

A kinase selectivity panel was performed on the most promising compound, 25e. The results demonstrated that it was potent against structurally related kinases in the AGC family, including Akt2, Akt3, ROCK1, and PKA, but was specific over kinases from other subfamilies [1]. This selectivity profile is a key differentiator from pan-kinase inhibitors and is critical for interpreting biological results.

Kinase Selectivity Off-Target Effects AGC Kinases

High-Impact Application Scenarios for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide


Chemical Probe for Dissecting Akt1-vs-Akt2 Dependent Signaling in Cancer Cells

With its validated biochemical and cellular potency against Akt and related AGC kinases, the primary application is as a chemical probe in signal transduction research. Scientists can use the defined cellular IC50 for p-PRAS40 inhibition (30.4 nM) to precisely dose experiments designed to differentiate Akt1-mediated effects from other signaling pathways in prostate (LNCaP) and colon (HCT116) cancer models [1].

Reference Inhibitor for Assay Development and High-Throughput Screening (HTS)

The compound's well-characterized activity profile against a defined set of AGC kinases makes it an ideal reference standard for developing and validating new biochemical or cellular assays for Akt pathway modulators. Its selectivity fingerprint over other subfamilies provides a benchmark for evaluating the specificity of new hit compounds [1].

Tool Compound for Investigating Conformationally Restricted Kinase Inhibitor Binding Modes

As the paper explicitly highlights the design for 'more restricted conformation', this compound serves as a valuable structural biology tool. It can be used in co-crystallization studies or molecular dynamics simulations to understand how conformational constraint in pyrazol-furan carboxamides affects binding kinetics and selectivity within the ATP-binding pocket, especially in comparison to more flexible clinical candidates like GSK2141795 [1].

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.